
(2-Hydroxy-5-methoxyphenyl)-(2-methylpiperidin-1-yl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2-Hydroxy-5-methoxyphenyl)-(2-methylpiperidin-1-yl)methanone, also known as HMP, is a synthetic compound that has gained significant attention in scientific research due to its potential therapeutic applications. HMP is a small molecule that belongs to the class of piperidine derivatives and has a molecular weight of 273.37 g/mol.
作用機序
The exact mechanism of action of (2-Hydroxy-5-methoxyphenyl)-(2-methylpiperidin-1-yl)methanone is not fully understood, but it is believed to act on the central nervous system by modulating the activity of neurotransmitters. (2-Hydroxy-5-methoxyphenyl)-(2-methylpiperidin-1-yl)methanone has been reported to enhance the activity of gamma-aminobutyric acid (GABA), which is an inhibitory neurotransmitter, and reduce the activity of glutamate, which is an excitatory neurotransmitter. This modulation of neurotransmitter activity is believed to contribute to the therapeutic effects of (2-Hydroxy-5-methoxyphenyl)-(2-methylpiperidin-1-yl)methanone.
Biochemical and Physiological Effects
(2-Hydroxy-5-methoxyphenyl)-(2-methylpiperidin-1-yl)methanone has been reported to produce several biochemical and physiological effects in animal models. It has been shown to reduce the severity and frequency of seizures, improve cognitive function, and reduce anxiety and depression-like behaviors. (2-Hydroxy-5-methoxyphenyl)-(2-methylpiperidin-1-yl)methanone has also been reported to have antioxidant and anti-inflammatory properties, which may contribute to its neuroprotective effects.
実験室実験の利点と制限
(2-Hydroxy-5-methoxyphenyl)-(2-methylpiperidin-1-yl)methanone has several advantages for use in lab experiments. It is a small molecule that can easily penetrate the blood-brain barrier, making it an ideal candidate for studying the effects of drugs on the central nervous system. (2-Hydroxy-5-methoxyphenyl)-(2-methylpiperidin-1-yl)methanone is also stable and has a long shelf-life, making it easy to handle and store. However, one limitation of (2-Hydroxy-5-methoxyphenyl)-(2-methylpiperidin-1-yl)methanone is its low solubility in water, which may make it difficult to administer in certain experimental settings.
将来の方向性
There are several future directions for research on (2-Hydroxy-5-methoxyphenyl)-(2-methylpiperidin-1-yl)methanone. One area of interest is the development of (2-Hydroxy-5-methoxyphenyl)-(2-methylpiperidin-1-yl)methanone-based drugs for the treatment of neurological disorders. Another area of interest is the study of the long-term effects of (2-Hydroxy-5-methoxyphenyl)-(2-methylpiperidin-1-yl)methanone on the central nervous system. Additionally, the development of more efficient synthesis methods for (2-Hydroxy-5-methoxyphenyl)-(2-methylpiperidin-1-yl)methanone may lead to increased availability and lower costs, making it more accessible for research purposes.
Conclusion
In conclusion, (2-Hydroxy-5-methoxyphenyl)-(2-methylpiperidin-1-yl)methanone is a synthetic compound that has gained significant attention in scientific research due to its potential therapeutic applications. The synthesis method of (2-Hydroxy-5-methoxyphenyl)-(2-methylpiperidin-1-yl)methanone is well-established, and it has been extensively studied for its potential use in the treatment of neurological disorders. (2-Hydroxy-5-methoxyphenyl)-(2-methylpiperidin-1-yl)methanone modulates neurotransmitter activity in the central nervous system, producing several biochemical and physiological effects. (2-Hydroxy-5-methoxyphenyl)-(2-methylpiperidin-1-yl)methanone has several advantages for use in lab experiments, but its low solubility in water is a limitation. There are several future directions for research on (2-Hydroxy-5-methoxyphenyl)-(2-methylpiperidin-1-yl)methanone, including the development of (2-Hydroxy-5-methoxyphenyl)-(2-methylpiperidin-1-yl)methanone-based drugs and the study of its long-term effects on the central nervous system.
合成法
The synthesis of (2-Hydroxy-5-methoxyphenyl)-(2-methylpiperidin-1-yl)methanone involves the reaction of 2-hydroxy-5-methoxyacetophenone with 2-methylpiperidine in the presence of a reducing agent. The reaction results in the formation of (2-Hydroxy-5-methoxyphenyl)-(2-methylpiperidin-1-yl)methanone as a white crystalline solid with a high purity level. The synthesis method of (2-Hydroxy-5-methoxyphenyl)-(2-methylpiperidin-1-yl)methanone is well-established and has been reported in several scientific studies.
科学的研究の応用
(2-Hydroxy-5-methoxyphenyl)-(2-methylpiperidin-1-yl)methanone has been extensively studied for its potential therapeutic applications, particularly in the treatment of neurological disorders. It has been reported to possess anticonvulsant, anxiolytic, and antidepressant properties. (2-Hydroxy-5-methoxyphenyl)-(2-methylpiperidin-1-yl)methanone has also been studied for its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and schizophrenia.
特性
IUPAC Name |
(2-hydroxy-5-methoxyphenyl)-(2-methylpiperidin-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO3/c1-10-5-3-4-8-15(10)14(17)12-9-11(18-2)6-7-13(12)16/h6-7,9-10,16H,3-5,8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OEDYGYSGFARSJF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCCN1C(=O)C2=C(C=CC(=C2)OC)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-(1,3-dimethylpyrazolo[3,4-b]pyridin-5-yl)-2-methylbutanamide](/img/structure/B7492629.png)

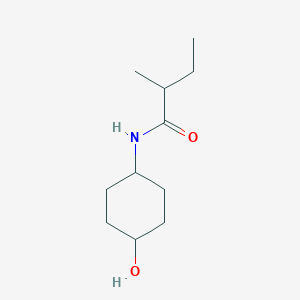
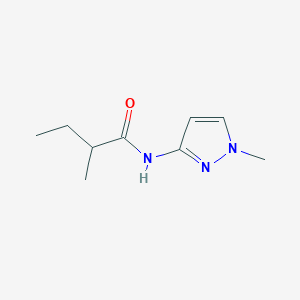

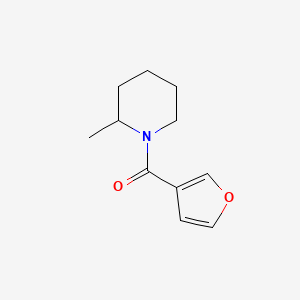
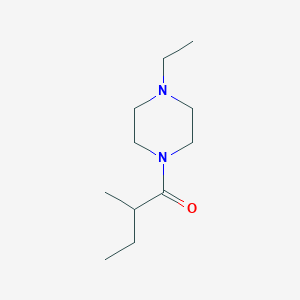

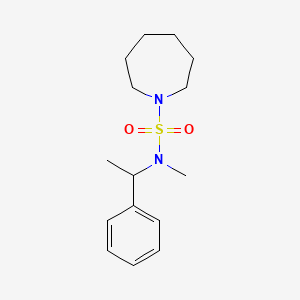
![N-(2-methyl-3-oxo-4H-1,4-benzoxazin-6-yl)-2-(1-methyl-4-oxopyrazolo[3,4-d]pyrimidin-5-yl)acetamide](/img/structure/B7492715.png)
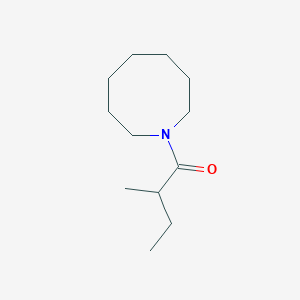

![4-[[4-[2-(4-Fluorophenyl)-2-hydroxyethyl]-1,4-diazepan-1-yl]methyl]benzonitrile](/img/structure/B7492730.png)